molecular formula C12H11NO4 B14702378 1,2,5-Naphthalenetriol, 5-methylcarbamate CAS No. 26628-38-6

1,2,5-Naphthalenetriol, 5-methylcarbamate

Cat. No.: B14702378
CAS No.: 26628-38-6
M. Wt: 233.22 g/mol
InChI Key: MJELCHIDPLLABS-UHFFFAOYSA-N
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Description

1,2,5-Naphthalenetriol, 5-methylcarbamate is a synthetic organic compound known for its unique chemical structure and properties. It is often used in scientific research and industrial applications due to its reactivity and potential utility in various fields. The compound has the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Naphthalenetriol, 5-methylcarbamate typically involves the reaction of 1,2,5-naphthalenetriol with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Naphthalenetriol, 5-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted carbamates, depending on the reaction conditions and reagents used .

Scientific Research Applications

1,2,5-Naphthalenetriol, 5-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,5-Naphthalenetriol, 5-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes .

Properties

CAS No.

26628-38-6

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

(5,6-dihydroxynaphthalen-1-yl) N-methylcarbamate

InChI

InChI=1S/C12H11NO4/c1-13-12(16)17-10-4-2-3-8-7(10)5-6-9(14)11(8)15/h2-6,14-15H,1H3,(H,13,16)

InChI Key

MJELCHIDPLLABS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC2=C1C=CC(=C2O)O

Origin of Product

United States

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